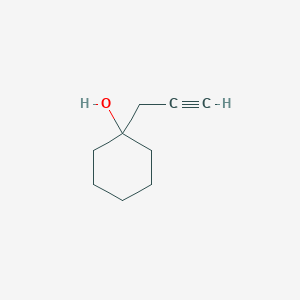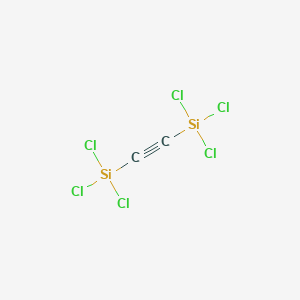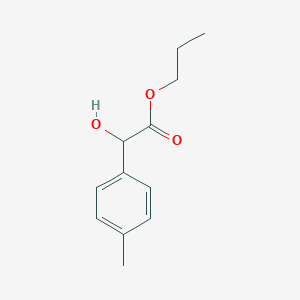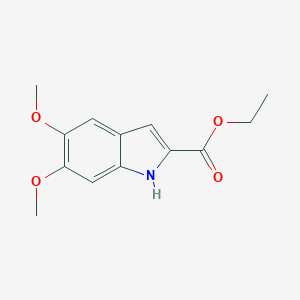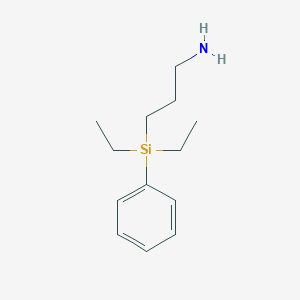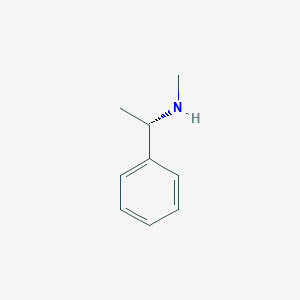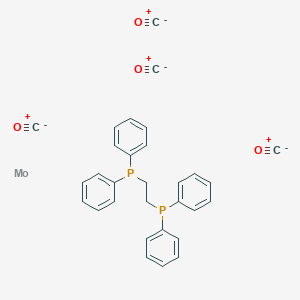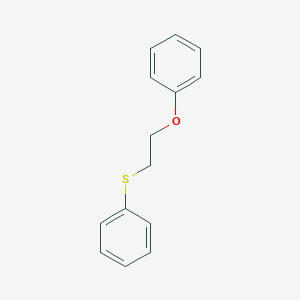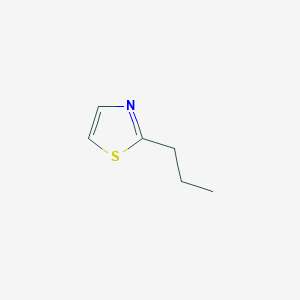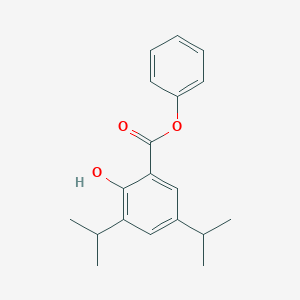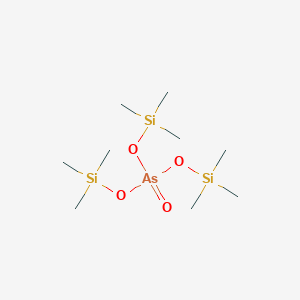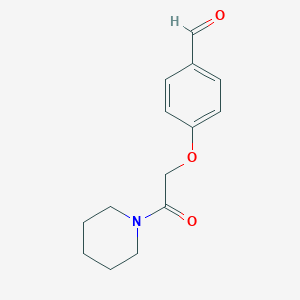
Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterotelechelic poly(ethylene glycol) (PEG) derivatives that contain a benzaldehyde group has been demonstrated with high efficiency and selectivity. The process begins with the ring-opening polymerization of ethylene oxide (EO) using potassium 4-(diethoxymethyl)benzyl alkoxide as an initiator. This step yields an alpha-benzylacetal-omega-methansulfonyl PEG, which is then converted to a dithiocarbonate derivative. Subsequent reactions involve deprotection and conversion to a 2-pyridyldithio group at the omega-end, followed by the generation of the benzaldehyde group at the alpha-end through treatment with an aqueous HCl solution. The final product, CHO-Bz-PEG-SSpyl, is characterized by NMR, confirming the presence of the benzaldehyde and 2-pyridyldithio end groups .
Molecular Structure Analysis
The molecular structure of the synthesized CHO-Bz-PEG-SSpyl is confirmed through NMR spectroscopy, which shows the successful attachment of the benzaldehyde and 2-pyridyldithio groups to the PEG molecule. The benzaldehyde group at the alpha-end is particularly significant as it can conjugate with various ligands that have a primary amino group, forming a pH-sensitive imine linkage. This functional group is crucial for the potential applications of the heterotelechelic PEG in drug delivery and other biomedical fields .
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde groups in the context of Pd-catalyzed ortho C-H hydroxylation has been explored. Using 4-chloroanthranilic acid as a transient directing group, the ortho C-H hydroxylation of benzaldehydes is achieved. This process involves the use of 1-fluoro-2,4,6-trimethylpyridnium triflate as an oxidant and p-toluenesulfonic acid as an oxygen nucleophile. The study highlights the role of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which is a critical consideration for the modification of benzaldehyde-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized heterotelechelic PEG derivatives are inferred from the synthesis and molecular structure analyses. The presence of the benzaldehyde group suggests that these compounds can participate in pH-sensitive reactions, which is an important property for the development of stimuli-responsive materials. Additionally, the PEG backbone imparts solubility and biocompatibility, making the derivatives suitable for biomedical applications. The reactivity of the benzaldehyde group in Pd-catalyzed reactions further indicates the potential for chemical modifications that can enhance the functionality of these materials .
Aplicaciones Científicas De Investigación
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
-
Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Synthesis of Biologically Active Piperidines : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Discovery and Biological Evaluation of Potential Drugs : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Therapeutic Applications : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
-
Absorption Promoter : Benzaldehyde, a related compound, has been found to act as an absorption promoter, accelerating the absorption of certain drugs .
-
Flavoring Agent : Benzaldehyde is often used as an artificial essential oil of almond and cherry flavors in foods .
-
Medicinal Chemistry Research : Heterocyclic compounds like pyridines, dihydropyridines, and piperidines are the pillars of medicinal chemistry research . They possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
-
Synthesis of Nitrogen-Based Heterocyclic Compounds : Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
-
Pharmaceutical Industry : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
-
Functional Materials : Pyridine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
-
Absorption Promoter : Benzaldehyde, a related compound, has been found to act as an absorption promoter, accelerating the absorption of certain drugs .
-
Flavoring Agent : Benzaldehyde is often used as an artificial essential oil of almond and cherry flavors in foods .
Safety And Hazards
Benzaldehyde, the parent compound of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, is classified as a flammable liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMRIFBTYVLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169149 | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
CAS RN |
17172-62-2 | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



